molecular formula C55H96O6 B1264142 TG(16:1(9Z)/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]

TG(16:1(9Z)/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]

Cat. No. B1264142
M. Wt: 853.3 g/mol
InChI Key: CQZAAIKPSLHIBC-KDJOUNIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(16:1(9Z)/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] is a triglyceride.

Scientific Research Applications

  • Synthesis and Biological Activities : The synthesis of specific fatty acids like 18:3 Δ9c, 12c, 15t, which are found in many refined vegetable oils, is crucial for studying their biological activities. This involves chemical reactions such as Wittig reactions and is essential for understanding the effects of double bond geometry in fatty acids (Eynard et al., 1994).

  • Marine Microalgae and Anti-inflammatory Activity : Galactosylglycerides and galactosylceramides from the marine microalga Isochrysis galbana, rich in polyunsaturated fatty acids (PUFAs), show significant anti-inflammatory activity. This research has implications in aquaculture and potential applications in food and bioactive compounds (de los Reyes et al., 2016).

  • Biosynthetic Studies on Diatoms : The synthesis of unusual polyunsaturated fatty acids like 6Z,9Z,12Z,15-hexadecatetraenoic acid, found in marine and freshwater diatoms, provides insights into the biosynthetic processes in these organisms. This research contributes to understanding the chemical defense mechanisms in algae (Pohnert et al., 2004).

  • Mass Spectrometry Methodology for Polar Lipids : Innovative methodologies like paper spray ionization in mass spectrometry have been used to identify and characterize polar lipids in green microalgae. This method simplifies lipid identification and is significant for studying lipid structures and compositions (Oradu & Cooks, 2012).

  • NMR Studies of Polyunsaturated Triacylglycerols : 13C-NMR spectroscopic studies of triacylglycerols containing polyunsaturated fatty acids enhance our understanding of their chemical structure. This research is important for confirming the position and geometry of unsaturated centers in acyl chains (Jie & Lam, 1995).

  • Spectroscopic Studies of Lipids in Biological Membranes : Studies using 1H and 13C magic-angle sample-spinning nuclear magnetic resonance (NMR) provide insights into the dynamics of lipid headgroups, backbones, and acyl chains in biological membranes. This research is critical for understanding the behavior of lipids in various physical states (Adebodun et al., 1992).

properties

Product Name

TG(16:1(9Z)/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]

Molecular Formula

C55H96O6

Molecular Weight

853.3 g/mol

IUPAC Name

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-21,24-28,52H,4-15,18,22-23,29-51H2,1-3H3/b19-16-,20-17-,24-21-,27-25-,28-26-/t52-/m1/s1

InChI Key

CQZAAIKPSLHIBC-KDJOUNIJSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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